molecular formula C14H20N2O2 B2901281 tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate CAS No. 193817-88-8

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Cat. No.: B2901281
CAS No.: 193817-88-8
M. Wt: 248.326
InChI Key: SUKAZEBTNCJCJW-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, which is known for its steric bulk and stability, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate typically involves the reaction of 6-but-3-enylpyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

6-but-3-enylpyridin-2-amine+Boc2Otert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate\text{6-but-3-enylpyridin-2-amine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 6-but-3-enylpyridin-2-amine+Boc2​O→tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the risk of contamination and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the but-3-enyl group, resulting in the formation of reduced pyridine derivatives or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in aprotic solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced pyridine derivatives or alkanes.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

Biology: The compound can be used in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals where protecting groups are essential for multi-step synthesis.

Medicine: In medicinal chemistry, this compound can be used to synthesize drug candidates, particularly those targeting enzymes or receptors that interact with carbamate groups.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    Benzyl carbamate: Another protecting group with a benzyl group instead of a tert-butyl group.

    Methyl carbamate: A smaller carbamate used in different contexts due to its lower steric bulk.

Uniqueness: tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate is unique due to the presence of the but-3-enyl group and the pyridine ring, which provide additional sites for chemical modification and potential biological activity. The tert-butyl group offers significant steric protection, making it particularly useful in complex synthetic routes where selective reactions are required.

Properties

IUPAC Name

tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-6-8-11-9-7-10-12(15-11)16-13(17)18-14(2,3)4/h5,7,9-10H,1,6,8H2,2-4H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAZEBTNCJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of (tert-butoxy)-N-(6-methyl(2-pyridyl))carboxamide in tetrahydrofuran (0.1 M) was added n-butyl lithium (2.1 eq) at −78° C. and the solution was warmed to 25° C. and stirred for 1 hr. The solution was then cooled back down to −78° C. followed by addition of allyl bromide (1.5 eq) and continued strirring for 1 hr. The reaction was quenched with saturated ammonium chloride, diluted with ethyl acetate and separated. The organic layer was washed with brine and dried with magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash chromatography (5% EtOAc/Hexane). EI-MS m/z 249(M+H)+
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